molecular formula C40H25N3 B12330367 2-(9,9'-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine

2-(9,9'-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B12330367
M. Wt: 547.6 g/mol
InChI Key: WXERYVSPWGUIQV-UHFFFAOYSA-N
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Description

2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine is a compound known for its unique structural properties and applications in various scientific fields. This compound is particularly noted for its role in organic electronics, especially in the development of organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence (TADF) properties .

Preparation Methods

The synthesis of 2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine typically involves the introduction of a spirobifluorene moiety to a triazine core. One common method includes the reaction of 9,9’-spirobi[fluorene] with 4,6-diphenyl-1,3,5-triazine under specific conditions to achieve the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often altering its electronic properties.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.

Scientific Research Applications

2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine involves its ability to exhibit TADF. This property allows the compound to efficiently convert triplet excitons to singlet excitons, enhancing its luminescence efficiency. The molecular targets and pathways involved include interactions with various electronic states and the facilitation of reverse intersystem crossing (RISC) processes .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine stands out due to its high thermal stability and efficient TADF properties. Similar compounds include:

Properties

Molecular Formula

C40H25N3

Molecular Weight

547.6 g/mol

IUPAC Name

2,4-diphenyl-6-(9,9'-spirobi[fluorene]-3-yl)-1,3,5-triazine

InChI

InChI=1S/C40H25N3/c1-3-13-26(14-4-1)37-41-38(27-15-5-2-6-16-27)43-39(42-37)28-23-24-36-32(25-28)31-19-9-12-22-35(31)40(36)33-20-10-7-17-29(33)30-18-8-11-21-34(30)40/h1-25H

InChI Key

WXERYVSPWGUIQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)C5(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C84)C9=CC=CC=C9

Origin of Product

United States

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